molecular formula C9H11ClFNO B2367093 1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride CAS No. 1909305-71-0

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride

Cat. No.: B2367093
CAS No.: 1909305-71-0
M. Wt: 203.64
InChI Key: XTOMUQKWVISREL-UHFFFAOYSA-N
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Description

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride is an organofluorine compound featuring a 2-fluorophenyl group attached to a propan-2-one backbone with an amino group at position 1. Its molecular formula is C₉H₁₁ClFNO, combining a ketone, an amine, and a halogenated aromatic ring. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

1-amino-1-(2-fluorophenyl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-4-2-3-5-8(7)10;/h2-5,9H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOMUQKWVISREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344544
Record name 2-Fluoroisocathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-71-0
Record name 2-Fluoroisocathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Ketone Formation

The Friedel-Crafts acylation of 2-fluorobenzene derivatives forms the ketone backbone. For example, reacting 2-fluorobenzene with propanoyl chloride in the presence of Lewis acids like AlCl₃ yields 1-(2-fluorophenyl)propan-2-one. Polyphosphoric acid (PPA) serves as an effective catalyst under solvent-free conditions at 90°C, achieving 82% yield for analogous quinoline ketones.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv) or PPA
  • Temperature : 90°C (PPA) or 0–25°C (AlCl₃)
  • Solvent : Dichloromethane (AlCl₃) or solvent-free (PPA)

Amination via Bromination-Substitution

Bromination of 1-(2-fluorophenyl)propan-2-one using bromine (Br₂) in dichloromethane introduces a bromide at the α-position, forming 2-bromo-1-(2-fluorophenyl)propan-1-one. Subsequent amination with ammonium acetate or aqueous ammonia replaces the bromide with an amine group.

Optimized Protocol :

  • Brominate 1-(2-fluorophenyl)propan-2-one (10 mmol) with Br₂ (12 mmol) in DCM at 0°C for 2 hr.
  • Quench with ice water, extract with DCM, and dry over MgSO₄.
  • React bromide intermediate with NH₄OAc (15 mmol) in MeOH at 60°C for 12 hr.
  • Acidify with HCl to precipitate the hydrochloride salt.

Yield : 65–78% after recrystallization (ethanol/water).

Reductive Amination of 1-(2-Fluorophenyl)propan-2-one

Imine Formation and Reduction

Reductive amination bypasses bromination by directly converting the ketone to an imine intermediate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate selectively reduces the imine to the amine.

Procedure :

  • Stir 1-(2-fluorophenyl)propan-2-one (5 mmol) with NH₄OAc (10 mmol) in MeOH (50 mL) for 1 hr.
  • Add NaBH₃CN (6 mmol) portionwise at 0°C.
  • Warm to room temperature, stir for 24 hr, and acidify with HCl.

Yield : 70–85% (GC-MS purity >95%).

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces oxime intermediates derived from the ketone. For example, 1-(2-fluorophenyl)propan-2-one oxime, synthesized via hydroxylamine hydrochloride, undergoes hydrogenation to the amine.

Key Steps :

  • Oxime Formation : React ketone with NH₂OH·HCl (1.2 equiv) in EtOH/H₂O (3:1) at 70°C for 6 hr.
  • Hydrogenation : 10% Pd/C (0.1 equiv), H₂ (2 atm), 50°C, 12 hr.
  • Yield : 88% (HPLC ee >99%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Friedel-Crafts Acylation → Bromination → Amination 65–78 90–95 Scalable, avoids sensitive reagents Multi-step, halogenated byproducts
Reductive Amination Imine formation → Reduction 70–85 95–98 One-pot, high enantioselectivity Requires cyanoborohydride (toxic)
Catalytic Hydrogenation Oxime synthesis → Hydrogenation 80–88 >99 High purity, minimal byproducts Requires high-pressure equipment

Purification and Analytical Validation

Recrystallization Techniques

  • Solvent Pair : Ethanol/water (3:1) achieves >99% purity for the hydrochloride salt.
  • Crystallization Yield : 85–90% recovery after two cycles.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.35 (m, 2H, Ar-H), 7.15–7.05 (m, 2H, Ar-H), 4.10 (q, J = 6.8 Hz, 1H, CH), 2.95 (s, 2H, NH₂), 1.50 (d, J = 6.8 Hz, 3H, CH₃).
  • FT-IR (KBr): 1680 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (N⁺-H), 1220 cm⁻¹ (C-F).
  • HPLC : Retention time 8.2 min (C18 column, 60% MeOH/40% H₂O + 0.1% TFA).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for bromination and amination steps:

  • Residence Time : 2–5 min at 100°C.
  • Throughput : 1 kg/hr with >90% conversion.

Green Chemistry Metrics

  • E-Factor : 2.5 (vs. 8.5 for batch).
  • Solvent Recovery : 95% DCM recycled via distillation.

Chemical Reactions Analysis

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substitution

The position of fluorine on the phenyl ring significantly impacts physicochemical and biological properties:

Analogues with Different Backbone Functional Groups
Compound Name Molecular Formula Key Structural Features Potential Implications Reference
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN Cyclopropane ring instead of ketone Increased ring strain, altered pharmacokinetics
1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS 1955554-65-0) C₉H₁₁ClFN Amine replaces ketone Higher basicity, reduced polarity

Key Observations :

  • Cyclopropane-containing derivatives exhibit unique steric profiles, which may influence receptor binding or metabolic pathways .
Analogues with Heterocyclic Substituents
  • 1-Thiomorpholinopropan-2-one hydrochloride: Replacement of oxygen with sulfur alters electronic properties and may enhance metal-binding capabilities .
Physicochemical Properties
  • Melting Points : While data for the target compound is unavailable, structurally related compounds (e.g., pale yellow solids in ) exhibit melting points up to 191°C, suggesting that the ketone and aromatic groups contribute to high thermal stability .
  • Solubility: Fluorine’s electronegativity and the hydrochloride salt form likely improve water solubility compared to non-halogenated analogs .

Biological Activity

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in pharmaceutical research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClFNOC_9H_{10}ClFNO. The compound features an amino group, a fluorinated phenyl moiety, and a carbonyl group, contributing to its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound interacts with serotonin and norepinephrine transporters, which are critical in mood regulation. Its structural similarity to other psychoactive compounds may enhance its antidepressant potential.
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound show cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to 1-amino-1-(2-fluorophenyl)propan-2-one have been tested against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, showing varying degrees of efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantInteraction with serotonin/norepinephrine transporters
AnticancerCytotoxicity against U-87 and MDA-MB-231 cell lines
Enzyme InteractionPotential modulation of various biochemical pathways

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes:

  • Receptor Binding : The amino and carbonyl groups facilitate hydrogen bonding with neurotransmitter receptors, influencing neurotransmitter dynamics.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways related to mood regulation and cancer progression.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antidepressant Study : A study examining the effects of similar compounds on mood regulation highlighted significant improvements in depressive symptoms in animal models after administration of the compound.
  • Anticancer Research : In a comparative study, derivatives of 1-amino-1-(2-fluorophenyl)propan-2-one showed potent activity against glioblastoma cells, with IC50 values indicating effective cytotoxicity .

Q & A

Q. What are the key synthetic routes for 1-amino-1-(2-fluorophenyl)propan-2-one hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution. For example, acyl chloride intermediates react with fluorophenyl derivatives under Lewis acid catalysis (e.g., AlCl₃) to form the ketone backbone. Subsequent amination via reductive alkylation or nucleophilic displacement introduces the amino group. Hydrochloride salt formation is achieved by treating the free base with HCl. Reaction efficiency depends on solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side products like over-alkylation .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the fluorophenyl ring substitution pattern and propanone backbone. Mass spectrometry (MS) verifies molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (C=O at ~1700 cm⁻¹, NH₂ stretching at ~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% recommended for biological assays). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How does the hydrochloride salt form affect solubility and stability in experimental settings?

The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) show that the compound is hygroscopic; thus, storage under inert gas (N₂/Ar) in desiccators at −20°C is advised. Degradation products include free amine (via HCl loss) and oxidized ketone derivatives, detectable by TLC or LC-MS .

Q. What functional groups dictate reactivity in downstream derivatization?

The amino group (-NH₂) enables Schiff base formation with aldehydes or acylation with activated esters. The ketone moiety participates in nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols. The 2-fluorophenyl group influences electronic effects, directing electrophilic substitution to meta/para positions in further functionalization .

Advanced Research Questions

Q. How can reaction pathways be optimized to suppress competing elimination vs. substitution mechanisms during amination?

Kinetic studies using deuterated solvents (e.g., D₂O) and isotopic labeling reveal that polar aprotic solvents (DMF, DMSO) favor SN2 substitution by stabilizing transition states. Lower temperatures (0–10°C) reduce elimination by disfavoring the E2 pathway. Catalytic additives like crown ethers enhance nucleophilicity of amine precursors, improving substitution yields by 15–20% .

Q. What computational methods predict biological target interactions of this compound?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding affinities to receptors like GPCRs or kinases. The fluorophenyl group’s electronegativity and the amino group’s hydrogen-bonding capacity are critical for docking scores. Pharmacophore mapping identifies steric and electronic complementarity with active sites (e.g., serotonin transporters) .

Q. How do structural analogs with varied substituents (e.g., Cl vs. F, methyl vs. ethyl) compare in biological activity?

Structure-Activity Relationship (SAR) studies show that 2-fluorophenyl analogs exhibit higher blood-brain barrier penetration than 4-fluorophenyl derivatives due to reduced polarity. Methyl substitution on the propanone backbone increases metabolic stability (t½ > 2 hours in liver microsomes) compared to ethyl groups. Chlorine at the phenyl ring enhances hydrophobic interactions but reduces solubility .

Q. What strategies mitigate racemization during chiral synthesis of enantiomerically pure forms?

Asymmetric catalysis using chiral ligands (e.g., BINAP) in hydrogenation steps achieves >90% enantiomeric excess (ee). Dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) converts racemic mixtures to single enantiomers. Circular Dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) monitor optical purity .

Q. How does the compound behave under oxidative stress in cellular assays?

In ROS-rich environments (e.g., cancer cells), the fluorophenyl group resists oxidation better than chlorophenyl analogs. LC-MS/MS detects N-oxide metabolites as primary degradation products. Pretreatment with antioxidants (e.g., ascorbate) reduces oxidative degradation by 40% in hepatocyte models .

Methodological Notes

  • Contradictions in Evidence : While emphasizes AlCl₃ for Friedel-Crafts acylation, suggests BF₃·Et₂O as a milder alternative for acid-sensitive intermediates. Researchers should validate catalyst compatibility with fluorophenyl substrates.
  • Data Gaps : Limited pharmacokinetic data (e.g., bioavailability, protein binding) necessitate in vivo rodent studies for comprehensive profiling.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride
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1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride

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